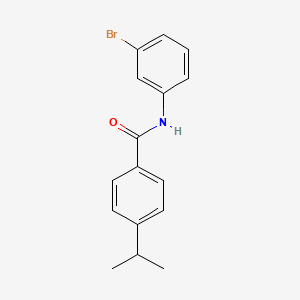
1,4-bis(2-fluorophenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(2-fluorophenyl)-2,5-piperazinedione, also known as 2,5-bis(2-fluorophenyl)pyrrolidin-1-ylmaleimide (BFPM), is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFPM is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in various physiological processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
BFPM has been widely used as a research tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling and function. BFPM has been used to investigate the role of PKC in cancer cell growth, apoptosis, and metastasis, as well as in the regulation of immune cell function and inflammation.
Mécanisme D'action
BFPM acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the normal cellular signaling pathways that PKC regulates. The inhibition of PKC by BFPM has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects
BFPM has been shown to have a wide range of biochemical and physiological effects, depending on the specific context of its use. In cancer cells, BFPM has been shown to induce apoptosis by inhibiting the activity of PKC, leading to the activation of pro-apoptotic pathways. In immune cells, BFPM has been shown to modulate the activity of PKC, leading to the regulation of cytokine production and immune cell function. BFPM has also been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BFPM has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, allowing researchers to study the role of this enzyme in various biological processes. BFPM is also relatively stable and easy to use in vitro and in vivo. However, there are also limitations to its use. BFPM has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, the inhibition of PKC by BFPM can have complex downstream effects on cellular signaling pathways, which can be difficult to interpret.
Orientations Futures
There are several future directions for research on BFPM. One area of interest is the development of more specific and potent inhibitors of PKC, which could have therapeutic applications in cancer and inflammatory diseases. Another area of interest is the investigation of the downstream effects of PKC inhibition by BFPM, which could provide insights into the complex cellular signaling pathways that are regulated by this enzyme. Additionally, the use of BFPM in combination with other drugs or therapies could enhance its therapeutic potential in various diseases.
Méthodes De Synthèse
BFPM can be synthesized through a multi-step process involving the reaction of 2-fluorophenylacetic acid with phosgene, followed by the reaction of the resulting acid chloride with 2,5-piperazinedione. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
1,4-bis(2-fluorophenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c17-11-5-1-3-7-13(11)19-9-16(22)20(10-15(19)21)14-8-4-2-6-12(14)18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKKBQWOWEEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)
![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
![N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)

![9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5815995.png)
![N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5815998.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)
![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[3-(dimethylamino)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)